1-{Thieno[2,3-c]pyridin-2-yl}ethan-1-one

Antiviral HIV Scaffold optimization

1-{Thieno[2,3-c]pyridin-2-yl}ethan-1-one (CAS 1368369-97-4) is a strategic building block featuring the validated thieno[2,3-c]pyridine scaffold. SAR studies confirm >100-fold potency gain over thieno[2,3-b] isomers in HIV inhibition and 1.5-fold CYP17 inhibition superiority over abiraterone. The 2-acetyl handle enables rapid derivatization while preserving the regioisomeric advantage confirmed in kinase, antiviral, antidiabetic, and immunology programs. Order this specific isomer to align with published SAR trajectories; generic substitution cannot be assumed equivalent.

Molecular Formula C9H7NOS
Molecular Weight 177.22
CAS No. 1368369-97-4
Cat. No. B2683218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{Thieno[2,3-c]pyridin-2-yl}ethan-1-one
CAS1368369-97-4
Molecular FormulaC9H7NOS
Molecular Weight177.22
Structural Identifiers
SMILESCC(=O)C1=CC2=C(S1)C=NC=C2
InChIInChI=1S/C9H7NOS/c1-6(11)8-4-7-2-3-10-5-9(7)12-8/h2-5H,1H3
InChIKeyIDGAFMKNYJNWLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-{Thieno[2,3-c]pyridin-2-yl}ethan-1-one (CAS 1368369-97-4): Procurement-Grade Thienopyridine Scaffold for Targeted Medicinal Chemistry


1-{Thieno[2,3-c]pyridin-2-yl}ethan-1-one (CAS 1368369-97-4) is a heterocyclic building block belonging to the thieno[2,3-c]pyridine class, characterized by a fused thiophene-pyridine ring system with a reactive acetyl substituent at the 2-position [1]. This regioisomeric scaffold has demonstrated distinct advantages over alternative thienopyridine isomers (e.g., thieno[3,2-c]pyridine and thieno[2,3-b]pyridine) in structure-activity relationship (SAR) optimization campaigns, particularly in kinase inhibition and antiviral applications [2].

Why Thienopyridine Isomer Substitution Is Not Interchangeable: The Critical Role of [2,3-c] Regiochemistry in 1-{Thieno[2,3-c]pyridin-2-yl}ethan-1-one Procurement Decisions


Generic substitution with alternative thienopyridine regioisomers (e.g., [3,2-c] or [2,3-b]) cannot be assumed equivalent in potency, selectivity, or synthetic trajectory. SAR studies have demonstrated that the [2,3-c] regioisomer confers unique three-dimensional pharmacophore geometry and electronic distribution that directly impacts target binding [1]. In HIV regulatory complex inhibition, deliberate migration from the thieno[2,3-b]pyridine scaffold to the thieno[2,3-c]pyridine ring system yielded >100-fold improvement in potency [2]. Similarly, the [2,3-c] isomer has been shown equipotent to [3,2-c] in glucose-6-phosphatase inhibition but substantially superior to benzo-fused analogs [3]. For procurement decisions, selecting the specific 2-acetyl substituted [2,3-c] isomer ensures alignment with validated SAR trajectories rather than untested alternatives that may exhibit divergent activity profiles.

Quantitative Differentiation Evidence for 1-{Thieno[2,3-c]pyridin-2-yl}ethan-1-one: Comparator-Based Performance Data for Procurement Validation


Regioisomeric Switch: [2,3-c] vs. [2,3-b] Thienopyridine Scaffold in HIV Inhibitor Potency

During optimization of thienopyridine carboxamides as HIV regulatory complex inhibitors, migrating from the thieno[2,3-b]pyridine scaffold to the thieno[2,3-c]pyridine regioisomer improved potency by >100-fold in both reporter gene and HIV infectivity assays [1]. The [2,3-c] analogs achieved single-digit nanomolar activity, establishing this regioisomer as the preferred scaffold for this therapeutic class.

Antiviral HIV Scaffold optimization

CYP17 Inhibition: 1,2,3,4-Tetrahydrobenzo[4,5]thieno[2,3-c]pyridine Derivatives vs. Clinical Benchmark Abiraterone

In a SAR study of [2,3-c] thienopyridine-based CYP17 inhibitors, compound 9c (incorporating the 1,2,3,4-tetrahydrobenzo[4,5]thieno[2,3-c]pyridine core) demonstrated superior potency compared to the FDA-approved CYP17 inhibitor abiraterone [1]. The compound exhibited 1.5-fold greater inhibition of both rat and human CYP17 enzymes and reduced testosterone production in H295R cells more effectively at equimolar concentration.

Oncology Prostate cancer CYP17 inhibition

Glucose-6-Phosphatase Inhibition: [2,3-c] vs. Benzo-Fused Analog SAR Comparison

In a glucose-6-phosphatase (G6Pase) catalytic site inhibitor program, SAR analysis revealed that the tetrahydrothieno[2,3-c]pyridine core ring system is equipotent with the isomeric [3,2-c] system, but both thienopyridine scaffolds are significantly more potent than the corresponding benzo analog, 1,2,3,4-tetrahydro-isoquinoline [1]. This establishes a clear hierarchy: thienopyridine > benzopyridine for G6Pase inhibition.

Metabolic disorders Diabetes G6Pase inhibition

COT Kinase Inhibition: 2,4-Disubstituted Thieno[2,3-c]pyridine SAR Optimization

High-throughput screening identified 2,4-disubstituted thieno[2,3-c]pyridines as a novel series of COT kinase inhibitors. Systematic SAR exploration at the 2- and 4-positions led to inhibitors with improved enzyme potency and cellular activity relative to the initial screening hits [1]. The thieno[2,3-c]pyridine core was established as a privileged scaffold for COT inhibition, with substitutions at the 2-position (including acetyl groups) serving as key modulators of potency.

Kinase inhibition Immunology Inflammation

Selectivity Profile: CYP17 [2,3-c] Thienopyridine Derivatives vs. Off-Target CYP Isoforms

Beyond potency, the 1,2,3,4-tetrahydrobenzo[4,5]thieno[2,3-c]pyridine CYP17 inhibitor series demonstrated high selectivity against major hepatic CYP enzymes including CYP3A4, CYP1A2, CYP2C9, CYP2C19, and CYP2D6 [1]. This selectivity profile is critical for minimizing drug-drug interaction liabilities, a known limitation of existing CYP17-targeted therapies.

Selectivity Drug-drug interaction CYP enzymes

GABAB Receptor Allosteric Modulation: Thieno[2,3-c]pyridine Derivatives as CNS-Penetrant Enhancers

Thieno[2,3-c]pyridine derivatives have been identified as allosteric enhancers of the GABAB receptor, a mechanism that avoids the desensitization and tolerance issues associated with orthosteric agonists [1]. These compounds demonstrate activity in CNS disorders including anxiety, depression, epilepsy, and schizophrenia, with the thienopyridine core enabling blood-brain barrier penetration that is often problematic for alternative chemotypes [2].

Neuroscience GABAB receptor Allosteric modulation

Evidence-Backed Application Scenarios for 1-{Thieno[2,3-c]pyridin-2-yl}ethan-1-one in Drug Discovery and Chemical Biology


HIV Latency Reversal and Regulatory Complex Inhibition

Based on the >100-fold potency improvement observed when migrating from thieno[2,3-b]pyridine to the [2,3-c] regioisomer in HIV regulatory complex inhibitors, 1-{thieno[2,3-c]pyridin-2-yl}ethan-1-one serves as a strategic starting material for developing next-generation HIV therapeutics targeting Tat/Rev-mediated transcription and viral latency reversal [1]. The 2-acetyl substituent provides a reactive handle for further derivatization while preserving the validated [2,3-c] regioisomeric advantage.

Prostate Cancer CYP17 Inhibitor Lead Optimization

With demonstrated 1.5-fold superiority over abiraterone in CYP17 inhibition and enhanced testosterone suppression in H295R cells, the [2,3-c] thienopyridine scaffold—accessible via 1-{thieno[2,3-c]pyridin-2-yl}ethan-1-one—is validated for prostate cancer drug discovery [2]. The scaffold's multi-CYP isoform selectivity further supports its use in programs prioritizing reduced drug-drug interaction liability.

Metabolic Disorder Drug Discovery via G6Pase Inhibition

SAR studies confirm that tetrahydrothieno[2,3-c]pyridine cores are equipotent to [3,2-c] isomers and substantially superior to benzo-fused analogs for glucose-6-phosphatase catalytic site inhibition [3]. 1-{Thieno[2,3-c]pyridin-2-yl}ethan-1-one provides entry to this validated scaffold for developing novel antidiabetic agents targeting hepatic glucose output.

Inflammatory and Autoimmune Disease Kinase Inhibitor Development

The identification of 2,4-disubstituted thieno[2,3-c]pyridines as potent COT kinase inhibitors validates this scaffold for immunology and inflammation programs [4]. The 2-acetyl moiety of 1-{thieno[2,3-c]pyridin-2-yl}ethan-1-one serves as a key substitution site for SAR exploration, enabling systematic optimization of enzyme and cellular potency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-{Thieno[2,3-c]pyridin-2-yl}ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.